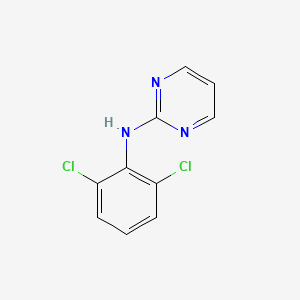

2-Pyrimidinamine, N-(2,6-dichlorophenyl)-

Description

Significance of the Pyrimidinamine Scaffold in Chemical and Biological Sciences

The pyrimidinamine scaffold is a privileged structure in the chemical and biological sciences, forming the core of numerous biologically active compounds. nih.govresearchgate.netijpsjournal.com Pyrimidine (B1678525) itself is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its inherent biocompatibility and importance in biological systems. nih.govmdpi.com This foundational role has inspired chemists to utilize the pyrimidine nucleus as a versatile building block for the synthesis of a wide range of derivatives with diverse therapeutic applications. nih.govresearchgate.netijpsjournal.com

The 2-aminopyrimidine (B69317) moiety, in particular, is a common feature in many synthetic compounds with significant biological activities. ijpsjournal.com This structural motif is recognized for its ability to participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. The exploration of 2-aminopyrimidine derivatives has yielded compounds with a broad spectrum of pharmacological properties, including:

Anticancer: The pyrimidine scaffold is a well-established framework for the development of anticancer agents, particularly protein kinase inhibitors. nih.gov

Antimicrobial: Pyrimidinamine derivatives have shown considerable promise as antibacterial and antifungal agents. ijpsjournal.com

Antiviral: Certain compounds incorporating the pyrimidinamine core have demonstrated antiviral activity. nih.gov

Anti-inflammatory: The scaffold has been utilized in the design of molecules with anti-inflammatory properties. researchgate.net

Other Therapeutic Areas: The versatility of the pyrimidinamine structure has led to its investigation in a variety of other therapeutic contexts, including as anticonvulsants, antihypertensives, and more. researchgate.netijpsjournal.com

The significance of the pyrimidinamine scaffold extends beyond medicine into agrochemicals, where its derivatives have been explored for their potential as herbicides and pesticides. nih.gov

The Role of the 2,6-Dichlorophenyl Moiety in Molecular Design and Function

The 2,6-dichlorophenyl group is a common substituent in medicinal chemistry, employed to modulate the physicochemical and pharmacological properties of a lead compound. The two chlorine atoms in the ortho positions to the point of attachment exert significant electronic and steric effects.

The primary roles of the 2,6-dichlorophenyl moiety in molecular design include:

Conformational Restriction: The bulky chlorine atoms can restrict the rotation around the bond connecting the phenyl ring to the rest of the molecule. This conformational constraint can lock the molecule into a specific, biologically active conformation, enhancing its binding affinity to a target.

Modulation of Lipophilicity: The presence of chlorine atoms increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The chlorine atoms can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug.

Enhancement of Potency: The electronic withdrawing nature of the chlorine atoms can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets and enhanced potency.

The strategic incorporation of the 2,6-dichlorophenyl moiety has been instrumental in the development of a number of successful drugs and clinical candidates.

Current Research Landscape and Unaddressed Challenges Pertaining to N-(2,6-dichlorophenyl)pyrimidin-2-amine

A review of the current scientific literature reveals that while the broader class of pyrimidinamine derivatives is extensively studied, research focusing specifically on N-(2,6-dichlorophenyl)pyrimidin-2-amine as a standalone entity is limited. It is more commonly cited as a key intermediate in the synthesis of more complex molecules. nih.gov This suggests that its primary role in contemporary research is that of a building block.

The unaddressed challenges concerning this compound are therefore intrinsically linked to its utility in synthesis:

Synthesis and Functionalization: While general methods for the synthesis of 2-aminopyrimidines exist, developing highly efficient, selective, and scalable synthetic routes to N-(2,6-dichlorophenyl)pyrimidin-2-amine and its derivatives remains an area of active interest. Challenges can arise in controlling regioselectivity during the amination of substituted pyrimidines. nih.gov

Exploration of Biological Activity: The specific biological activity profile of N-(2,6-dichlorophenyl)pyrimidin-2-amine itself has not been extensively characterized. A thorough investigation of its intrinsic biological properties could reveal unforeseen therapeutic potential.

Physicochemical Characterization: Comprehensive data on the physicochemical properties of this compound, beyond basic identifiers, are not readily available in the public domain. Such data would be invaluable for its application in both medicinal and materials chemistry.

The current research landscape indicates a clear opportunity for more focused studies on this fundamental molecule.

Scope and Objectives of Academic Research into N-(2,6-dichlorophenyl)pyrimidin-2-amine

Given the current state of research, the scope and objectives of future academic inquiry into N-(2,6-dichlorophenyl)pyrimidin-2-amine would likely revolve around the following key areas:

Development of Novel Synthetic Methodologies: A primary objective would be to devise and optimize synthetic protocols for the efficient and cost-effective production of N-(2,6-dichlorophenyl)pyrimidin-2-amine. This could involve exploring novel catalytic systems or reaction conditions.

Comprehensive Physicochemical Profiling: A thorough investigation of its solid-state properties (crystallography, polymorphism), solubility, and other key physicochemical parameters would be a crucial objective. This foundational data is essential for any further development.

Systematic Biological Screening: A key objective would be to subject N-(2,6-dichlorophenyl)pyrimidin-2-amine to a broad range of biological assays to uncover any intrinsic pharmacological activity. This could include screening against various cancer cell lines, microbial strains, and enzyme panels.

Use as a Scaffold for Library Synthesis: A significant research direction would be to utilize N-(2,6-dichlorophenyl)pyrimidin-2-amine as a starting material for the creation of a library of derivatives. This would involve the targeted functionalization of the pyrimidine ring and the amino group to explore structure-activity relationships (SAR).

By addressing these objectives, academic research can unlock the full potential of N-(2,6-dichlorophenyl)pyrimidin-2-amine, both as a valuable chemical entity in its own right and as a versatile precursor for the discovery of new functional molecules.

Data Tables

Physicochemical Properties of N-(2,6-dichlorophenyl)pyrimidin-2-amine

| Property | Value |

| Molecular Formula | C₁₀H₇Cl₂N₃ |

| Molecular Weight | 240.09 g/mol |

| IUPAC Name | N-(2,6-dichlorophenyl)pyrimidin-2-amine |

| CAS Number | Not available |

| Predicted XLogP3-AA | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 239.0017026 Da |

| Monoisotopic Mass | 239.0017026 Da |

Data sourced from PubChem CID 62203189 nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

66501-16-4 |

|---|---|

Molecular Formula |

C10H7Cl2N3 |

Molecular Weight |

240.09 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H7Cl2N3/c11-7-3-1-4-8(12)9(7)15-10-13-5-2-6-14-10/h1-6H,(H,13,14,15) |

InChI Key |

RQHCTLPUMQYABP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=NC=CC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Reactivity of N 2,6 Dichlorophenyl Pyrimidin 2 Amine and Its Analogs

Established Synthetic Routes for 2-Pyrimidinamines

The traditional synthesis of N-(2,6-dichlorophenyl)pyrimidin-2-amine and its analogs typically follows a convergent approach. This involves the initial formation of a functionalized 2-aminopyrimidine (B69317) core, which is then coupled with a suitable dichlorophenyl-containing reactant.

Condensation Reactions and Heterocyclic Ring Formation (e.g., Pinner Synthesis variants)

The construction of the 2-aminopyrimidine skeleton is most commonly achieved through the condensation of guanidine (B92328) or its derivatives with a 1,3-dicarbonyl compound or a synthetic equivalent. This classical approach, a variant of the Pinner synthesis, provides a reliable and versatile method for creating the pyrimidine (B1678525) heterocycle. slideshare.netslideshare.net

The reaction involves the nucleophilic attack of the guanidine nitrogen atoms onto the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to afford the aromatic pyrimidine ring. A variety of 1,3-dicarbonyl compounds can be employed, including β-diketones, β-ketoesters, and malonic esters, allowing for the introduction of various substituents onto the pyrimidine ring. slideshare.net For instance, the reaction of guanidine with acetylacetone (B45752) yields 2-amino-4,6-dimethylpyrimidine.

A general representation of this condensation is shown below: Guanidine + 1,3-Dicarbonyl Compound → 2-Aminopyrimidine Derivative + 2 H₂O

Key intermediates in this process are often not isolated, and the reaction is typically driven to completion by heating in the presence of a base or acid catalyst. The choice of solvent and catalyst can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Product | Reference |

| Guanidine | 1,3-Diynes | Carbonyl 2-amino-pyrimidines | rsc.org |

| Guanidine | β-Dicarbonyl compounds | 2-Aminopyrimidine | researchgate.net |

| Guanidinium nitrate | Aldehyde oil-methanol solution | 2-Aminopyrimidine | google.comgoogle.com |

N-Arylation Strategies for the Dichlorophenyl Moiety

Once the 2-aminopyrimidine core is synthesized, the introduction of the N-(2,6-dichlorophenyl) group is typically achieved through an N-arylation reaction. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation. nih.govresearchgate.netorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

In the context of synthesizing N-(2,6-dichlorophenyl)pyrimidin-2-amine, this would involve the coupling of a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with 2,6-dichloroaniline. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos often providing good results. slideshare.net

The general scheme for the Buchwald-Hartwig amination is as follows: 2-Halopyrimidine + 2,6-Dichloroaniline + Base --(Pd catalyst, Ligand)--> N-(2,6-dichlorophenyl)pyrimidin-2-amine

The reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, must be carefully optimized to achieve high yields, particularly when dealing with sterically hindered substrates like 2,6-dichloroaniline.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| 6-bromo-2-chloroquinoline | Cyclic amines | Pd(OAc)₂ | Not specified | Not specified | Benzotrifluoride | 150 °C (Microwave) | High | organic-chemistry.org |

| 2-chloropyrimidine | Various amines | None | None | KF | Water | Not specified | Moderate to excellent | researchgate.net |

| 2-amino-4,6-dichloropyrimidine (B145751) | Various amines | None | None | Triethylamine | Solvent-free | Not specified | Good to excellent | mdpi.com |

| 6-bromo-2-chloroquinoline | Cyclic amines | Not specified | Not specified | Not specified | Not specified | Not specified | High | nih.gov |

| Aryl bromides | Secondary amines | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | Not specified (Microwave) | Moderate to excellent | nih.govnih.gov |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis and Green Chemistry Principles

Microwave-assisted organic synthesis has gained significant traction as a tool for accelerating chemical reactions and improving yields. organic-chemistry.org This technology has been successfully applied to the synthesis of pyrimidines, including multi-component reactions and Buchwald-Hartwig aminations. nih.govnih.govblucher.com.br The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer byproducts. nih.gov

The principles of green chemistry are also being increasingly integrated into pyrimidine synthesis. This includes the use of water as a solvent, solvent-free reaction conditions, and the development of recyclable catalysts. mdpi.comblucher.com.br For example, the amination of 2-chloropyrimidine with various amines has been achieved in water in the presence of potassium fluoride, avoiding the need for transition metal catalysts and organic solvents. researchgate.net

Multi-component Reactions for Pyrimidinamine Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.netmdpi.com Several MCRs have been developed for the synthesis of pyrimidine and pyrimidinone derivatives. blucher.com.brrsc.org These reactions often proceed with high convergence and can generate a diverse library of compounds from simple starting materials in a single step. For instance, a microwave-mediated, three-component synthesis of pyrimidines involves the reaction of an aromatic aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in water. blucher.com.br

Chiral Synthesis and Control of Stereochemistry Adjacent to the Pyrimidine Core

The development of synthetic methods for the preparation of chiral pyrimidine derivatives is of great importance, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity. While the synthesis of the specific chiral form of N-(2,6-dichlorophenyl)pyrimidin-2-amine is not extensively documented, general strategies for the asymmetric synthesis of pyrimidine nucleosides and their analogs can provide valuable insights.

One approach involves the use of chiral starting materials, such as enantiomerically pure carbocyclic synthons, which can be elaborated to the desired pyrimidine derivative. tandfonline.com For example, a convergent approach utilizing the Trost nucleophilic addition of a π-allylpalladium complex has been employed for the efficient synthesis of enantiomerically pure carbocyclic pyrimidine nucleosides. tandfonline.com Another strategy involves the use of enzymes, such as DHAP-dependent aldolases, to catalyze the stereoselective formation of chiral acyclic nucleoside analogues. nih.gov These enzymatic methods can generate compounds with two new stereocenters with high conversion yields. nih.gov

Reaction Mechanisms and Kinetic Studies of Formation and Transformation

The formation of N-(2,6-dichlorophenyl)pyrimidin-2-amine typically involves the creation of a carbon-nitrogen bond between the pyrimidine ring and the 2,6-dichloroaniline. The primary methods for achieving this are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Elucidation of Rate-Determining Steps in Pyrimidine Synthesis

The synthesis of N-aryl-2-aminopyrimidines can be approached through several pathways, with the rate-determining step being highly dependent on the chosen methodology.

In the context of a nucleophilic aromatic substitution (SNAr) reaction , where 2-chloropyrimidine reacts with 2,6-dichloroaniline, the formation of a Meisenheimer complex is a critical step. Computational studies on related dichloropyrimidine systems suggest that the relative energy of the transition states for substitution at different positions on the pyrimidine ring dictates the regioselectivity. For 2,4-dichloropyrimidines, substitution is often favored at the C4 position. However, the presence of substituents on the ring can alter this preference. wuxiapptec.com The rate of these reactions is influenced by the electron-withdrawing nature of the pyrimidine ring and the nucleophilicity of the amine. The steric hindrance posed by the two ortho-chloro substituents on the aniline (B41778) can also significantly impact the reaction kinetics, potentially slowing the rate of attack.

A summary of factors influencing the rate-determining steps in these synthetic routes is presented in Table 1.

Table 1: Factors Influencing Rate-Determining Steps in the Synthesis of N-(2,6-dichlorophenyl)pyrimidin-2-amine

| Synthetic Route | General Rate-Determining Step | Key Influencing Factors |

| SNAr Reaction | Formation of the Meisenheimer intermediate | - Electron density of the pyrimidine ring- Nucleophilicity of the amine- Steric hindrance at the reaction centers- Solvent polarity |

| Buchwald-Hartwig Amination | Oxidative addition of the halopyrimidine to the Pd(0) catalyst | - Nature of the leaving group on the pyrimidine (I > Br > Cl)- Electron density and steric bulk of the phosphine ligand- Strength of the base used- Reaction temperature |

Investigation of Intermediates and Transition States in Derivatization Reactions

The derivatization of N-(2,6-dichlorophenyl)pyrimidin-2-amine can proceed through various reaction types, each with distinct intermediates and transition states.

In electrophilic aromatic substitution on the pyrimidine ring, the incoming electrophile attacks the π-system of the heterocycle. The stability of the resulting cationic intermediate, often called a sigma complex or Wheland intermediate, is a key factor. The nitrogen atoms in the pyrimidine ring are deactivating and direct incoming electrophiles to specific positions. The amino group, being an activating group, will also influence the position of substitution. The transition state for this reaction involves the partial formation of the new bond to the electrophile and the delocalization of the positive charge across the ring.

For palladium-catalyzed cross-coupling reactions aimed at modifying the dichlorophenyl ring, the mechanism involves a series of organometallic intermediates. For instance, in a Suzuki coupling to replace one of the chlorine atoms with an aryl or alkyl group, the catalytic cycle would involve the oxidative addition of the C-Cl bond to the Pd(0) catalyst, forming an arylpalladium(II) intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond. researchgate.net Anionic palladium(0) and palladium(II) complexes can act as crucial intermediates in these catalytic cycles. nih.govscispace.com The nature of the ligands on the palladium and the reaction conditions significantly influence the stability and reactivity of these intermediates. nih.gov

A hypothetical reaction energy profile for a derivatization reaction can illustrate the concept of intermediates and transition states.

Derivatization Strategies for Structural Modification of N-(2,6-dichlorophenyl)pyrimidin-2-amine

Structural modifications of N-(2,6-dichlorophenyl)pyrimidin-2-amine can be targeted at either the pyrimidine ring or the dichlorophenyl substituent, allowing for the fine-tuning of its physicochemical and biological properties.

Functionalization of the Pyrimidine Ring (e.g., halogenation, alkylation)

The pyrimidine ring of N-(2,6-dichlorophenyl)pyrimidin-2-amine is generally electron-deficient, which influences its reactivity towards electrophiles and nucleophiles.

Halogenation: Direct electrophilic halogenation of the pyrimidine ring can be challenging due to its electron-deficient nature. However, the activating effect of the secondary amine substituent may facilitate substitution at the C5 position. More commonly, halogenated pyrimidines are synthesized and then coupled with 2,6-dichloroaniline. For instance, the reaction of 2-amino-4,6-dichloropyrimidine with various amines has been reported to proceed via nucleophilic aromatic substitution. researchgate.net

Alkylation: N-alkylation of the exocyclic amino group can occur, though it may require specific conditions to avoid over-alkylation. Self-limiting alkylation strategies using N-aminopyridinium salts have been developed for the selective monoalkylation of related N-aryl amines. nih.govchemrxiv.org C-alkylation of the pyrimidine ring is less common and would likely proceed through a radical mechanism or by using organometallic reagents. The reaction of amines with methyl iodide often results in non-specific alkylation, producing both mono- and dialkylated products. researchgate.net

A summary of potential pyrimidine ring functionalizations is provided in Table 2.

Table 2: Potential Functionalization of the Pyrimidine Ring

| Reaction | Reagents and Conditions | Expected Outcome |

| Halogenation | N-Halosuccinimide (NBS, NCS) | Halogenation at the C5 position |

| N-Alkylation | Alkyl halide, base | Alkylation of the exocyclic nitrogen |

| C-Arylation | Aryl halide, Pd catalyst (e.g., Heck, Suzuki coupling) | Arylation at a pre-functionalized position (e.g., bromo) |

Modification of the Dichlorophenyl Substituent and Aryl Ring Linkage

The 2,6-dichlorophenyl ring offers several possibilities for modification, primarily through the substitution of the chlorine atoms or functionalization of the C-H bonds.

Substitution of Chlorine Atoms: The chlorine atoms on the phenyl ring are relatively unreactive towards standard nucleophilic aromatic substitution. However, they can be replaced using transition metal-catalyzed cross-coupling reactions. For example, Suzuki or Sonogashira cross-coupling reactions could be employed to introduce new carbon-carbon bonds, providing access to a wide range of analogs. researchgate.net These reactions offer a flexible method for modifying the pyrimidine structure to incorporate different functional groups. researchgate.net

Functionalization of C-H Bonds: Direct C-H activation and functionalization of the dichlorophenyl ring is a more advanced strategy. Transition metal catalysts, such as palladium, rhodium, or ruthenium, can mediate the ortho-C-H activation directed by the pyrimidine nitrogen. nih.govrsc.org This allows for the introduction of various functional groups at the C3' and C5' positions of the dichlorophenyl ring.

Modification of the Aryl Ring Linkage: The secondary amine linkage can be modified, for instance, by N-dealkylation to a primary amine, although this is a reverse of the synthesis. nih.gov More synthetically useful would be the N-alkylation as discussed previously.

A summary of potential modifications to the dichlorophenyl group is presented in Table 3.

Table 3: Potential Modifications of the Dichlorophenyl Substituent

| Reaction | Reagents and Conditions | Expected Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Replacement of a chlorine atom with an aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Replacement of a chlorine atom with an alkynyl group |

| C-H Arylation | Aryl halide, Pd catalyst, oxidant | Arylation at the C3' or C5' position |

Based on a comprehensive search of available scientific literature and chemical databases, it has been determined that detailed experimental data for the specific chemical compound 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is not publicly available. Specifically, no published research corresponding to the advanced structural and solid-state analysis requested in the provided outline could be located.

The PubChem database, a comprehensive resource for chemical information, lists the compound but does not have any associated literature references for it. uni.lu While structural studies, including Single-Crystal X-ray Diffraction and Hirshfeld surface analysis, are available for chemically related but distinct molecules containing the N-(2,6-dichlorophenyl) fragment or a pyrimidine core, these findings cannot be accurately attributed to the specific molecule . nih.govnih.govnih.goviucr.orgresearchgate.netaalto.fi

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- . The necessary research findings for the following sections have not been published in the sources that were accessed:

Advanced Structural Characterization and Solid State Analysis of N 2,6 Dichlorophenyl Pyrimidin 2 Amine

Conformational Landscape and Tautomerism Studies

Without the foundational experimental data from these types of analyses for the specified compound, a detailed and factual article cannot be constructed.

Experimental and Theoretical Investigations of Molecular Flexibility

The molecular flexibility of N-(2,6-dichlorophenyl)pyrimidin-2-amine is primarily dictated by the rotational freedom around the C-N bond linking the pyrimidine (B1678525) and the 2,6-dichlorophenyl rings. This rotation is, however, significantly hindered by the steric bulk of the two chlorine atoms at the ortho positions of the phenyl ring.

Experimental insights into the preferred conformation of related structures are available through single-crystal X-ray diffraction studies of analogous compounds. These studies consistently reveal a non-planar or "twisted" conformation. For instance, in the crystal structure of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, the dichlorophenyl ring is significantly twisted out of the plane of the adjacent pyridine (B92270) ring. researchgate.net The dihedral angle between the dichlorophenyl ring and the central pyridine ring has been reported to be substantial, indicating a high degree of steric hindrance. researchgate.net

Similarly, analysis of 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol shows that the 2,6-dichloroanilino moiety is twisted with respect to the adjacent phenyl ring, with a dihedral angle of 67.71(4)°. nih.gov In another related molecule, N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a highly twisted conformation is observed where the two aromatic rings are nearly perpendicular to each other. researchgate.net This body of evidence strongly suggests that N-(2,6-dichlorophenyl)pyrimidin-2-amine will also adopt a non-planar conformation in the solid state to alleviate the steric strain imposed by the ortho-chloro substituents.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide further quantitative insights into the rotational energy barrier and the potential energy surface associated with the C-N bond rotation. While specific computational studies on N-(2,6-dichlorophenyl)pyrimidin-2-amine are not extensively reported in the literature, studies on similar N-aryl-2-aminopyrimidines indicate that the rotational barrier is influenced by both steric and electronic factors. The presence of bulky ortho substituents on the phenyl ring is expected to create a high-energy barrier to rotation, leading to a well-defined, twisted ground-state conformation.

The following table summarizes key dihedral angles observed in related crystal structures, providing a strong indication of the expected conformation for N-(2,6-dichlorophenyl)pyrimidin-2-amine.

| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

| (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | 2,6-dichlorophenyl | Pyridine | 87.17 (14) | researchgate.net |

| 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol | 2,6-dichloroanilino | Phenyl | 67.71 (4) | nih.gov |

| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine | Phenyl | Pyrimidine | 3.15 (6) | nih.gov |

This interactive table allows for sorting and filtering of the data.

Influence of Substituents on Preferred Conformations

The conformational preferences of N-aryl-2-aminopyrimidine derivatives are highly sensitive to the nature and position of substituents on both the pyrimidine and the phenyl rings.

The primary drivers for the twisted conformation in N-(2,6-dichlorophenyl)pyrimidin-2-amine are the two chlorine atoms in the ortho positions of the phenyl ring. The van der Waals radii of the chlorine atoms cause significant steric repulsion with the pyrimidine ring, forcing the phenyl ring to rotate out of the plane of the pyrimidine. In contrast, for an unsubstituted N-phenyl-2-pyrimidinamine, the steric hindrance is much lower, allowing for a more planar conformation. For example, the crystal structure of N-Butyl-4-methyl-6-phenylpyrimidin-2-amine shows a nearly co-planar arrangement between the phenyl and pyrimidine rings, with a dihedral angle of only 3.15(6)°. nih.gov

Computational studies on substituted 2,2'-bithiophene (B32781) have shown that both the electronic nature and the steric bulk of substituents significantly impact the dihedral angles between the rings. whiterose.ac.uk Although a different system, this highlights the general principle that substituent effects are a key determinant of molecular conformation.

Computational Chemistry and Molecular Modeling of N 2,6 Dichlorophenyl Pyrimidin 2 Amine

Quantum Chemical Calculations (DFT/ab initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules. These methods provide a foundational understanding of the molecule's geometry and intrinsic properties.

The initial step in the computational analysis involves the optimization of the molecule's three-dimensional structure. Using methods like DFT with the B3LYP functional and a 6-31G* basis set, researchers can determine the most stable conformation of N-(2,6-dichlorophenyl)pyrimidin-2-amine by finding the minimum energy state. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Beyond geometry, these calculations also elucidate electronic properties. The distribution of electron density across the molecule can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom. nih.gov This information helps to identify electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netsemanticscholar.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability. semanticscholar.org A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. In studies of similar dichlorophenyl-containing compounds, the position of the chloro substituents significantly influences the FMO energies and the energy gap. semanticscholar.org

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.netsemanticscholar.org

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

These descriptors provide a quantitative basis for predicting how N-(2,6-dichlorophenyl)pyrimidin-2-amine will behave in chemical reactions.

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations provide insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. mdpi.com This technique is essential for exploring the conformational landscape of N-(2,6-dichlorophenyl)pyrimidin-2-amine in more complex, dynamic environments.

MD simulations can model the behavior of N-(2,6-dichlorophenyl)pyrimidin-2-amine in various solvents or within the binding site of a biological macromolecule, such as a protein. nih.govmdpi.com A typical simulation involves placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms to simulate their movement over a specific period. mdpi.com

These simulations reveal how the molecule rotates, vibrates, and changes its conformation. They are particularly useful for understanding how the flexible bonds, such as the bond connecting the phenyl and pyrimidine (B1678525) rings, allow the molecule to adopt different shapes. In a biological context, MD simulations can show how the compound might adapt its conformation to fit into an enzyme's active site and can identify key interactions, like hydrogen bonds or electrostatic interactions, that stabilize the complex. nih.gov

The choice of solvent can significantly influence a molecule's behavior, and MD simulations are an effective tool for studying these effects. rsc.org Solvents with different polarities and proticities can alter the conformational preferences of N-(2,6-dichlorophenyl)pyrimidin-2-amine. For instance, in a polar solvent like water, the molecule may adopt conformations that maximize the exposure of its polar groups (like the amine and pyrimidine nitrogens) to the solvent. In a non-polar solvent, intramolecular interactions might become more favorable.

Computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be applied to the trajectory from an MD simulation to calculate the free energy of solvation. mdpi.com This provides a quantitative measure of how favorably the molecule interacts with the solvent, offering further insight into its solubility and distribution between different environments.

In Silico Prediction of Molecular Interactions and Biological Activity

By integrating data from quantum mechanics and molecular dynamics, in silico methods can predict how N-(2,6-dichlorophenyl)pyrimidin-2-amine interacts with biological targets and forecast its potential as a bioactive compound. mdpi.com

Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.net The optimized geometry of N-(2,6-dichlorophenyl)pyrimidin-2-amine from DFT calculations is used as the starting point. This structure is then "docked" into the active site of a target protein. The results are scored based on how well the molecule fits geometrically and the favorability of its interactions (e.g., hydrogen bonds, hydrophobic contacts, and π-π stacking with aromatic amino acids). researchgate.net

Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. mdpi.com These predictions are crucial in early-stage drug discovery to assess the "drug-likeness" of a compound. For example, web-based platforms can calculate properties like predicted intestinal absorption, plasma protein binding, and potential for mutagenicity or carcinogenicity based on the molecular structure. mdpi.com

Table 2: Summary of In Silico Predictions

| Prediction Type | Methodology | Purpose |

|---|---|---|

| Binding Mode & Affinity | Molecular Docking | To predict how the compound binds to a biological target and with what strength. researchgate.net |

| Biological Activity | Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity and identify key functional groups. nih.gov |

| Pharmacokinetics | ADME Prediction Models | To forecast the absorption, distribution, metabolism, and excretion properties of the compound in the body. mdpi.com |

These computational predictions provide a comprehensive profile of N-(2,6-dichlorophenyl)pyrimidin-2-amine, guiding further experimental investigation into its chemical and biological properties.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be broadly categorized into ligand-based and structure-based approaches. nih.govnih.gov The combination of these methods has become a significant practice in the field of drug discovery. nih.gov

Structure-based virtual screening relies on the three-dimensional structure of the biological target. nih.gov Molecular docking, a key component of this approach, is widely used and has proven to be a promising strategy for drug discovery research. nih.gov For instance, the screening of a compound library led to the identification of 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine as an inhibitor of several tyrosine kinases, including the platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr). researchgate.net This initial hit served as a scaffold for further development.

Ligand-based methods utilize the knowledge of molecules known to interact with a target of interest. These approaches are valuable when the 3D structure of the target is unknown. Techniques like pharmacophore modeling identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific receptor. nih.gov For derivatives of the pyrimidine scaffold, such as those related to N-(2,6-dichlorophenyl)pyrimidin-2-amine, virtual screening campaigns have been employed to discover novel inhibitors for targets like cyclin-dependent kinases (CDKs) and Polo-like kinase 4 (PLK4). nih.govnih.gov For example, a study aiming to design novel CDK2/4/6 inhibitors utilized a series of 72 N-phenylpyrimidin-2-amine derivatives to build and validate their computational models. nih.govnih.gov

Molecular Docking and Binding Mode Analysis with Target Biomolecules

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This analysis provides insights into the binding mode and the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Derivatives of N-(2,6-dichlorophenyl)pyrimidin-2-amine have been the subject of numerous molecular docking studies to understand their mechanism of action at a molecular level. For a series of pyrimidin-2-amine derivatives designed as PLK4 inhibitors, docking studies were performed using the crystal structure of PLK4 (PDB code: 4YUR). nih.gov The analysis revealed that the aminopyrimidine core formed key interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov Specifically, compound 3b (structure not fully specified but part of the pyrimidin-2-amine series) was docked into PLK4, showing the aminopyrimidine core interacting with the hinge region while other parts of the molecule extended into the solvent region and a hydrophobic cavity. nih.gov

In a study of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (4b, PD-089828) , was identified as a broadly active tyrosine kinase inhibitor. researchgate.net Subsequent structure-activity relationship (SAR) studies and likely computational analyses led to the development of more potent and selective inhibitors. researchgate.net

Similarly, molecular docking was used to investigate 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential inhibitors of CDK2, CDK4, and CDK6. nih.govnih.gov The study aimed to understand the interactions between the inhibitors and the kinases to guide the design of compounds with enhanced potency. nih.govnih.gov For other pyrimidine derivatives, docking studies against the kinesin Eg5 enzyme showed that specific compounds could interact with key residues like GLU116 and GLY117 in the binding site through hydrogen bonds. nih.gov

| Derivative Class | Target Biomolecule(s) | Key Findings/Interactions | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | PDGFr, FGFr, c-src, EGFr Tyrosine Kinases | The 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold was identified as a novel class of potent, broadly active tyrosine kinase inhibitors. | researchgate.net |

| Pyrimidin-2-amine derivatives | Polo-like kinase 4 (PLK4) | The aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase. | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Comprehensive analysis of interaction and structure-activity relationships to foster the development of highly potent inhibitors. | nih.govnih.gov |

| 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives | Kinesin Eg5 | Potential to interact with the Eg5 binding site via H-bond interactions with GLU116 and GLY117 residues. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This technique assumes that the structural features of a molecule, such as its electronic properties, hydrophobicity, and steric effects, determine its biological activity in a predictable manner. nih.gov

QSAR studies have been applied to pyrimidine derivatives to predict their activity and guide the synthesis of new, more potent analogues. For a series of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity, a QSAR analysis was performed using descriptors from electronic structure calculations. scielo.br The resulting models indicated that compounds with lower dipole moments and partition coefficients were likely to be more active. scielo.br The study successfully predicted the activity of a newly synthesized molecule, validating the predictive power of the QSAR model. scielo.br

In another comprehensive study on 72 N-phenylpyrimidin-2-amine derivatives targeting CDK2, CDK4, and CDK6, 3D-QSAR models were developed. nih.govnih.gov These models provided detailed statistical data correlating the three-dimensional steric and electrostatic fields of the molecules with their inhibitory activities. nih.govnih.gov The models for all three receptors were reasonably verified with good predictive capabilities (e.g., for CDK2, q² = 0.714, R²pred = 0.764). nih.gov Such validated QSAR models are invaluable for predictive analytics, allowing researchers to estimate the biological activity of yet-unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. youtube.comresearchgate.net

| Compound Series | Target/Activity | Key Descriptors/Model Type | Model Validation (Example) | Reference |

|---|---|---|---|---|

| 4-amino-2,6-diarylpyrimidine-5-carbonitriles | Anti-inflammatory | Dipole moment, partition coefficient, atomic charges | Predicted activity of a new compound (52.3%) closely matched experimental value (52.8%). | scielo.br |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 Inhibition | 3D-QSAR (steric and electrostatic fields) | CDK2 model: q² = 0.714, R²pred = 0.764 | nih.gov |

Structure Activity Relationship Sar Investigations and Mechanistic Biological Studies of N 2,6 Dichlorophenyl Pyrimidin 2 Amine and Its Analogs

Design Principles for Modulating Biological Activity

The design of N-(2,6-dichlorophenyl)pyrimidin-2-amine analogs is a process guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Rational Design Based on Key Pharmacophoric Elements

The rational design of inhibitors often begins with the identification of a lead compound, which can be discovered through screening compound libraries. researchgate.net For instance, the 2-aminopyrido[2,3-d]pyrimidine structure was identified as an inhibitor of several tyrosine kinases, including platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src. researchgate.net The core structure, often a privileged scaffold like 2-aminopyrimidine (B69317), serves as the foundation for recognizing the target enzyme. nih.gov

Key pharmacophoric elements of this class of compounds frequently include:

A Heterocyclic Core: The pyrimidine (B1678525) or a fused pyridopyrimidine ring system is crucial, often interacting with the hinge region of a kinase's ATP-binding site. researchgate.netnih.gov

An Aryl Group: The N-(2,6-dichlorophenyl) moiety plays a significant role in orienting the molecule within the binding pocket and contributing to potency. The substitution pattern on this ring is critical; for example, the 2,6-dichloro substitution is a common feature in potent kinase inhibitors. researchgate.net

An Amino Linker: The amine group connecting the pyrimidine and dichlorophenyl rings is a key structural component, often participating in hydrogen bonding interactions. researchgate.net

Further design strategies involve making specific substitutions to enhance activity. Replacing the primary amino group at the C-2 position of the pyridopyrimidine core with a more complex side chain, such as a 4-(N,N-diethylaminoethoxy)phenylamino group, has been shown to dramatically increase inhibitory activity against multiple tyrosine kinases. researchgate.net Similarly, for N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which act as Aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline (B41778) ring was found to correlate with improved potency and selectivity. nih.gov These examples underscore the power of rational design, where systematic structural modifications based on an understanding of the core pharmacophore lead to compounds with enhanced biological profiles. nih.gov

Scaffold Hopping and Bioisosteric Replacements for Enhanced Efficacy

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemical entities, improve drug-like properties, and circumvent existing patents while retaining biological activity. nih.govresearchgate.net Scaffold hopping involves replacing the central molecular framework with a different but functionally equivalent scaffold. nih.gov A practical example of this is the replacement of a 2-aminoimidazole (2-AI) heterocycle with a 2-aminopyrimidine (2-AP) to generate new analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This particular hop, which removes a hydrogen bond donor and increases ring size, successfully yielded compounds with the desired anti-biofilm activity. nih.gov

Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is also used to fine-tune activity. nih.gov In the context of pyridopyrimidine-based kinase inhibitors, replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of FGFr tyrosine kinase. researchgate.net This demonstrates how a subtle bioisosteric change on the scaffold can dramatically alter the selectivity profile of the inhibitor. researchgate.net These design strategies are essential for optimizing lead compounds into clinical candidates with improved efficacy and specificity. nih.govresearchgate.net

Enzyme Inhibition Studies and Kinetic Mechanisms

Derivatives of N-(2,6-dichlorophenyl)pyrimidin-2-amine have been investigated for their inhibitory effects against a diverse range of enzymes, highlighting the versatility of the pyrimidine scaffold.

Investigation of Specific Enzyme Targets (e.g., Kinases, Carbonic Anhydrases, Cholinesterases, D-Alanine:D-Alanine Ligase)

Kinases: The pyridopyrimidine scaffold is a well-established kinase inhibitor framework. Analogs have shown potent activity against numerous kinases involved in cancer and inflammation.

Screening efforts identified 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine as an inhibitor of PDGFr, FGFr, and c-src tyrosine kinases. researchgate.net

A related compound, PD166326, which also features the pyrido[2,3-d]pyrimidine (B1209978) core, effectively inhibits Src and Abl kinases. researchgate.net

Another series of 4-aminopyrido[2,3-d]pyrimidines demonstrated inhibition of key kinases in the B cell receptor (BCR) signaling pathway, including Btk, Syk, and Lyn. nih.gov

By modifying the core, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were discovered to be potent inhibitors of Aurora A and B kinases. nih.govebi.ac.uk

Pyrido[2,3-d]pyrimidin-7-one derivatives have been designed as inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), which is involved in pro-inflammatory signaling. nih.gov

Carbonic Anhydrases (CAs): Certain pyrimidine derivatives have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms. Studies have shown that a series of pyrimidines can inhibit hCA I and hCA II. nih.gov CAs are targets for various therapeutic areas, and the sulfonamide group is a classic zinc-binding feature of many CA inhibitors. nih.govnih.gov

Cholinesterases (ChEs): The same study that identified CA inhibitors also found that pyrimidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com The inhibition of cholinesterases prevents the breakdown of neurotransmitters, which can alleviate symptoms. mdpi.comyoutube.com

D-Alanine:D-Alanine Ligase (Ddl): In the search for new antibacterial agents, a library of 6-arylpyrido[2,3-d]pyrimidine-based compounds was designed and evaluated as inhibitors of Escherichia coli DdlB. nih.gov This enzyme is essential for the biosynthesis of the bacterial cell wall peptidoglycan, making it an attractive target for novel antibiotics. nih.govnih.gov

Determination of Inhibition Constants (K_i) and Mode of Inhibition (e.g., ATP-competitive, Non-competitive)

Kinetic studies are crucial for quantifying the potency of inhibitors and understanding their mechanism of action.

For cholinesterases and carbonic anhydrases, a series of pyrimidine derivatives demonstrated inhibitory potency in the micromolar range. nih.gov The inhibition constants (Kᵢ) for the most promising compounds against each target were determined, showcasing their potential as multi-target inhibitors for neurodegenerative diseases. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Pyrimidine Derivatives Against Cholinesterases and Carbonic Anhydrases Data sourced from pyrimidine inhibition studies. nih.gov

| Compound | Target Enzyme | Kᵢ (µM) |

| 4-amino-5,6-dichloropyrimidine | hCA I | 0.201 ± 0.041 |

| 4-amino-6-hydroxypyrimidine | hCA II | 1.867 ± 0.296 |

| 4-amino-5,6-dichloropyrimidine | AChE | 0.099 ± 0.008 |

| 4-amino-2-chloropyrimidine | BChE | 1.324 ± 0.273 |

In the realm of kinase inhibition, analogs of N-(2,6-dichlorophenyl)pyrimidin-2-amine have shown potent activity, often with IC₅₀ values in the nanomolar to low-micromolar range. For example, a lead compound from the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series, 18 (CYC116) , exhibited Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and Aurora B kinases, respectively. nih.gov Another pyrido[2,3-d]pyrimidin-7-one based inhibitor, 33 (UH15-15) , inhibited RIPK2 kinase with an IC₅₀ of 8 nM. nih.gov

Table 2: Inhibitory Activity of N-(2,6-dichlorophenyl)pyrimidin-2-amine Analogs Against Various Kinases Data compiled from studies on pyrido[2,3-d]pyrimidine derivatives. researchgate.netnih.govnih.gov

| Compound | Target Kinase | Activity |

| 4b (PD-089828) | PDGFr | IC₅₀ = 1.11 µM |

| 4b (PD-089828) | FGFr | IC₅₀ = 0.13 µM |

| 4b (PD-089828) | c-src | IC₅₀ = 0.22 µM |

| PD166326 | Src | IC₅₀ = 6 nM |

| PD166326 | Abl | IC₅₀ = 8 nM |

| 18 (CYC116) | Aurora A | Kᵢ = 8.0 nM |

| 18 (CYC116) | Aurora B | Kᵢ = 9.2 nM |

| 33 (UH15-15) | RIPK2 | IC₅₀ = 8 nM |

The mode of inhibition is frequently found to be ATP-competitive, which is characteristic of inhibitors that bind to the highly conserved ATP pocket of kinases. researchgate.net This was specifically demonstrated for 6-arylpyrido[2,3-d]pyrimidines, where kinetic analysis confirmed that they compete with the enzyme's natural substrate, ATP, for binding to D-alanine:D-alanine ligase. nih.gov

Modulation of Receptor Activity

While much of the research on this chemical class focuses on enzyme inhibition, some analogs have been shown to modulate receptor activity directly. A notable example is the compound LY3154207 , which contains a 2-(2,6-dichlorophenyl) moiety. nih.gov This molecule was identified as a novel, potent, and subtype-selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. nih.gov As a PAM, it enhances the receptor's response to the endogenous ligand, dopamine, rather than activating the receptor directly. This distinct pharmacological profile avoids issues like the bell-shaped dose-response and tachyphylaxis seen with direct orthosteric agonists. nih.gov

Furthermore, the inhibition of kinases within the B cell receptor (BCR) signaling pathway by 4-aminopyrido[2,3-d]pyrimidines represents an indirect modulation of receptor activity. nih.gov By blocking downstream kinases like Btk, Syk, and Lyn, these compounds effectively dampen the entire signaling cascade that is initiated by B cell receptor activation, leading to an anti-proliferative effect in B-cell malignancies. nih.gov

Allosteric Modulation Mechanisms

While direct evidence for the allosteric modulation of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) by N-(2,6-dichlorophenyl)pyrimidin-2-amine is not extensively documented in the available literature, studies on analogous and related compounds provide insights into the potential for pyrimidine derivatives to act as allosteric modulators. For instance, N-phenyl-7-(hydroxylimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) has been identified as a selective allosteric potentiator of mGluR4. This compound was found to enhance the activity of mGluR4 agonists in cultured cells without acting as an agonist itself. This potentiation of agonist-induced activity is a hallmark of positive allosteric modulation.

Further research has identified other small molecules, such as SIB-1893 and MPEP, as positive allosteric modulators for the human mGluR4. These compounds were shown to increase the potency and efficacy of the mGluR4 agonist L-AP4 in functional assays. The effects were specific to mGluR4, as they were not observed in cells expressing mGluR2 or in parent cell lines. This underscores the principle that non-competitive binding sites on receptors can be targeted to achieve subtype-selective modulation.

The development of potent and subtype-selective positive allosteric modulators (PAMs) is a significant area of research. For example, LY3154207, a complex molecule incorporating a 2,6-dichlorophenyl group, was identified as a potent and selective human dopamine D1 PAM. This highlights the utility of the dichlorophenyl moiety in designing molecules that can interact with allosteric sites on G-protein coupled receptors.

Cellular and Molecular Mechanisms of Action

Analysis of Downstream Cellular Responses

The inhibition of a primary cellular target often leads to a cascade of downstream cellular events. A common consequence of antifungal action is the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Mitochondrial dysfunction is a significant factor in various cellular stress responses. It can be characterized by a decrease in the mitochondrial membrane potential (MMP) and reduced ATP production. The accumulation of ROS is closely linked to mitochondrial dysfunction, as mitochondria are a major source of cellular

In Vitro Studies on Broad Biological Activities

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

The N-(2,6-dichlorophenyl)pyrimidin-2-amine scaffold and its analogs have been the subject of various studies to determine their potential as antimicrobial agents. Research has explored their efficacy against a range of bacterial, fungal, and mycobacterial pathogens.

Antibacterial Activity Derivatives of the pyrimidine nucleus are recognized for their antibacterial properties. Structure-activity relationship (SAR) studies have highlighted the critical role of specific substitutions on the phenyl ring attached to the pyrimidine core. For instance, research on 2-amino-4-(coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines revealed that the presence of chlorine atoms at the 2- and 6-positions of the phenyl ring is crucial for antibacterial activity in dichlorophenyl derivatives. researchgate.net This suggests that the N-(2,6-dichlorophenyl) moiety is a key pharmacophore for this biological action.

In a study involving quinazolinone derivatives, which are structurally related to pyrimidines, compounds incorporating the 2-(2,6-dichlorophenyl)amino moiety were synthesized and evaluated. nih.gov These complex molecules demonstrated activity, further underscoring the importance of this specific substitution pattern. Other studies on various pyrimidine derivatives have shown sensitivity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus megatarium, and Gram-negative bacteria like Escherichia coli and Salmonella typhi. researchgate.netresearchgate.net For example, certain 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives showed sensitivity against some isolates of S. aureus, S. saprophyticus, E. coli, and K. pneumoniae. researchgate.net

| Compound Series | Key Finding | Target Organisms | Reference |

|---|---|---|---|

| 2-Amino-4-(coumarin-3-yl)-6-(dichlorosubstitutedphenyl) pyrimidines | Substitution of Cl at the 2- and 6-positions of the phenyl ring is critical for activity. | General Bacteria | researchgate.net |

| 2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolinones | Synthesized derivatives showed antimicrobial potential. | General Bacteria & Fungi | nih.gov |

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine analogs | Compound 4 was active against isolates of E. coli and K. pneumoniae. Compound 13 was active against S. aureus and S. saprophyticus. | S. aureus, S. saprophyticus, E. coli, K. pneumoniae | researchgate.net |

Antifungal Activity While the antibacterial potential is significant, the antifungal activity of these analogs appears to be more variable. In one study, coumarin-pyrimidine hybrids with the 2,6-dichlorophenyl substitution pattern exhibited only weak antifungal activity, failing to match the efficacy of the standard drug ketoconazole (B1673606) even at high concentrations. researchgate.net However, other pyrimidine derivatives have shown more promise, particularly against plant pathogenic fungi. A series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and tested against Botrytis cinerea, a common plant fungus. mdpi.com Many of these compounds possessed excellent fungicidal activity, with one in particular, compound III-3, showing significantly higher potency than the commercial fungicides pyrimethanil (B132214) and cyprodinil. mdpi.com Similarly, novel pyrimidine derivatives containing an amide moiety were evaluated against various plant fungi, with compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showing excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to that of pyrimethanil (32.1 μg/ml). nih.gov

Antitubercular Activity The pyrimidine scaffold is present in several molecules that have entered clinical trials for tuberculosis, highlighting its potential in this area. nih.gov Substituted pyrimidines and related quinazolines have been reported to exhibit antimycobacterial activity. nih.gov Specifically, derivatives of 2-aryl-3-aminoquinazoline-4(3H)-ones have shown good antitubercular activity. nih.gov While direct studies on N-(2,6-dichlorophenyl)pyrimidin-2-amine for antitubercular action are not detailed in the provided context, the established activity of structurally similar pyrimidine and quinazoline (B50416) compounds suggests this is a viable area for further investigation. nih.govnih.gov

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase inhibition)

The N-(2,6-dichlorophenyl)pyrimidin-2-amine framework is related to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a critical component of antiretroviral therapy for HIV-1, binding to an allosteric hydrophobic pocket on the reverse transcriptase (RT) enzyme, thereby inhibiting its function. nih.govresearchgate.net

SAR studies on related compounds have shown that specific substitutions are crucial for potent activity. In one study of N3-hydroxylated HEPT analogs, which are pyrimidine-2,4-dione derivatives, a 2,6-dichloro benzyl (B1604629) group was found to be favorable for inhibiting the RNase H function of HIV-1 RT. nih.gov RNase H is one of the two key enzymatic domains of RT, responsible for cleaving the RNA strand of the RNA/DNA hybrid during reverse transcription. nih.gov This finding directly implicates the 2,6-dichlorophenyl moiety as a potentially beneficial structural element for dual-inhibition of RT.

Furthermore, a class of compounds described as (4-(4-(methylsulfonyl)phenyl)-6-(trifluoromethyl)-2-pyrimidinyl)amines, which fall under the general category of 2-aminopyrimidines, have been identified as anti-HIV-1 agents. mdpi.com This supports the potential of the broader 2-aminopyrimidine scaffold, including the N-(2,6-dichlorophenyl) derivative, in the development of novel NNRTIs.

Anticancer Activity against Specific Cell Lines

Pyrimidine derivatives are a well-established class of compounds in cancer chemotherapy, with many analogs demonstrating significant cytotoxic activity against various cancer cell lines.

A novel series of 6-amino-5-cyano-2-thiopyrimidines, which are structurally related to the title compound, were evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. nih.gov One compound from this series, 1c , showed broad-spectrum anticancer activity across nine different cancer types and exhibited high selectivity towards leukemia cell lines. nih.gov Mechanistic studies revealed that compound 1c induced apoptosis by activating caspase-3, Bax, and p53, while suppressing the anti-apoptotic protein Bcl-2. nih.gov It also arrested the cell cycle in the S phase in HL-60 and leukemia SR cells. nih.gov

In another study, novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity. nih.gov These compounds were tested against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines. The results indicated that these molecules could induce G2/M cell cycle arrest in MCF-7 cells, highlighting their potential to control cell proliferation. nih.gov Pyrido[2,3-d]pyrimidines, another related heterocyclic system, also showed strong cytotoxic effects against the A549 lung cancer cell line. nih.gov

| Compound Series | Tested Cell Lines | Key Finding / Mechanism | Reference |

|---|---|---|---|

| 6-Amino-5-cyano-2-thiopyrimidines (e.g., Compound 1c) | NCI-60 Panel (Leukemia, etc.) | High selectivity for leukemia; Induces apoptosis via Bax/Bcl2/p53/Caspase-3 pathway; S-phase cell cycle arrest. | nih.gov |

| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines | MCF-7 (Breast), A549 (Lung), A375 (Skin) | Induces G2/M cell cycle arrest in MCF-7 cells. | nih.gov |

| Pyrido[2,3-d]pyrimidines | A549 (Lung), HaCaT (Keratinocyte) | Strong cytotoxicity against A549 cells at 100 μM. | nih.gov |

Antileishmanial Activity

Research into the antiprotozoal activity of pyrimidine analogs has included investigations against Leishmania. While not involving the N-(2,6-dichlorophenyl) group specifically, a study on derivatives of 2-amino-4,6-dimethylpyridine (B145770) provides relevant insights. nih.gov In this work, the amino group of the pyridine (B92270) was integrated into a 2-imidazolidinone ring, and various substitutions were made. nih.gov The resulting N-pyridinylimidazolidinone derivatives were evaluated for their antileishmanial activity. Two compounds, the N3-benzyl derivative 7 and the N3-tolylsulfonyl derivative 14 , showed potent inhibition against cultured Leishmania mexicana promastigotes. nih.gov Their activity against intracellular amastigotes in mouse macrophages was significantly better than a reference amide compound, with IC50 values being 7- and 13-fold lower, respectively. nih.gov This work demonstrates that the aminopyridine/aminopyrimidine scaffold can be a promising starting point for developing new antileishmanial agents. nih.gov

Antioxidant Activity

Several studies have explored the antioxidant potential of pyrimidine derivatives, utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

One study on a series of 4,6-bisaryl-pyrimidin-2-amine derivatives found that compounds with electron-withdrawing groups, such as chloro (-Cl) and bromo (-Br), at specific positions exhibited potent antioxidant activity when compared to the standard, ascorbic acid. ijpsonline.com This highlights the positive influence of halogen substitutions, like the dichlorophenyl group, on this activity. Another investigation into 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides also identified compounds with good antioxidant activity in a DPPH assay. researchgate.net Furthermore, a series of pyrido[2,3-d]pyrimidine derivatives were found to be strong inhibitors of lipid peroxidation, although they did not interact significantly with the DPPH radical. nih.gov This suggests that these compounds may act through different antioxidant mechanisms.

| Compound Series | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 4,6-Bisaryl-pyrimidin-2-amine derivatives | Nitric oxide & H2O2 scavenging | Compounds with -Cl and -Br substitutions showed potent activity. | ijpsonline.com |

| 2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(substituted phenyl)acetamides | DPPH radical scavenging | Compounds 4-h and 4-o showed good antioxidant activity. | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | DPPH, Anti-lipid peroxidation (AAPH) | Strongly inhibit lipid peroxidation but do not interact significantly with DPPH. | nih.gov |

Advanced Research Directions and Future Perspectives for N 2,6 Dichlorophenyl Pyrimidin 2 Amine

Exploration of Hybrid Molecules and Multi-target Approaches for Complex Diseases

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve the dysregulation of multiple signaling pathways. The traditional "one-target, one-drug" approach is frequently insufficient to achieve a lasting therapeutic effect. This has led to a growing interest in the design of multi-target agents or hybrid molecules that can simultaneously modulate several key biological targets.

The N-(2,6-dichlorophenyl)pyrimidin-2-amine scaffold is an ideal candidate for this strategy. Researchers are exploring the design of hybrid molecules by covalently linking this pyrimidine (B1678525) core with other pharmacophores known to interact with different, yet disease-relevant, targets. For instance, combining the pyrimidine scaffold with moieties that inhibit other protein families, such as histone deacetylases (HDACs) or vascular endothelial growth factor receptor (VEGFR), could lead to synergistic anticancer effects. This approach aims to tackle drug resistance and improve treatment outcomes by attacking the disease on multiple fronts. mdpi.com The development of dual inhibitors, such as those targeting both BRD4 and PLK1, exemplifies this multi-target strategy. mdpi.com

Table 1: Examples of Multi-Targeting Strategies Involving Pyrimidine Scaffolds

| Hybrid Strategy | Combined Targets | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Pyrimidine-HDAC Inhibitor Conjugate | Kinase (e.g., Abl) + HDAC | Oncology | Synergistic inhibition of proliferation and induction of apoptosis. |

| Pyrimidine-VEGFR Inhibitor Hybrid | Kinase (e.g., c-Met) + VEGFR-2 | Oncology | Simultaneous inhibition of tumor growth and angiogenesis. mdpi.com |

| Pyrimidine-Dipeptidyl Peptidase-4 (DPP4) Conjugate | Kinase + DPP4 | Diabetes, Inflammation | Modulation of distinct but related pathological pathways. nih.gov |

Development of Targeted Delivery Systems for Enhanced Efficacy and Reduced Off-Target Effects

While potent, many kinase inhibitors can suffer from off-target effects and systemic toxicity. A promising strategy to overcome these limitations is the development of targeted drug delivery systems. By encapsulating N-(2,6-dichlorophenyl)pyrimidin-2-amine or its derivatives into nanocarriers, it is possible to control the drug's biodistribution and release profile.

Various nanoplatforms are being investigated for this purpose, including liposomes, polymeric nanoparticles, and hydrogels. These systems can be engineered to accumulate preferentially at the disease site, such as a tumor, through passive targeting (the enhanced permeability and retention effect) or active targeting. Active targeting involves decorating the surface of the nanocarrier with ligands—such as antibodies, peptides, or aptamers—that specifically bind to receptors overexpressed on the surface of target cells. For example, chlorotoxin, a peptide derived from scorpion venom, has been shown to bind preferentially to glioma cells and can be used as a targeting agent. google.com This approach not only increases the drug concentration at the intended site of action but also significantly reduces its exposure to healthy tissues, thereby minimizing adverse effects. google.com

Application in Chemical Biology Tools and Probes for Mechanistic Elucidation

Beyond its therapeutic potential, the N-(2,6-dichlorophenyl)pyrimidin-2-amine scaffold serves as a valuable tool for chemical biologists. By modifying the core structure, researchers can create chemical probes to investigate complex biological processes and elucidate the precise mechanisms of action of related drugs.

These probes are typically designed by incorporating a reporter tag (e.g., a fluorophore, a biotin molecule) or a reactive group (e.g., a photo-crosslinker) onto the pyrimidine molecule without significantly altering its binding affinity for its target. Such tools can be used in a variety of applications:

Target Identification and Validation: Affinity-based probes can be used to pull down the cellular binding partners of the compound, confirming its intended target and identifying potential off-targets.

Cellular Imaging: Fluorescently tagged derivatives allow for the visualization of the drug's subcellular localization and its interaction with target proteins in living cells.

Mechanism of Action Studies: Probes can help to dissect the downstream effects of target inhibition and understand how the compound modulates specific signaling pathways. smolecule.com

The insights gained from these chemical biology studies are crucial for optimizing lead compounds and designing next-generation inhibitors with improved selectivity and potency.

Sustainable Synthesis and Green Chemistry Applications in Pyrimidinamine Production

Traditional synthetic methods often require harsh reaction conditions, toxic solvents, and multi-step procedures with low yields. rasayanjournal.co.in Modern, greener alternatives are being developed for the production of N-(2,6-dichlorophenyl)pyrimidin-2-amine and related compounds. eurekaselect.comresearchgate.net These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. rasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonication provides the energy to drive chemical reactions, leading to shorter reaction times and improved yields. eurekaselect.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps and the amount of waste generated. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions in the absence of a solvent (or using green solvents like water or ionic liquids) minimizes environmental impact. researchgate.netresearchgate.net

Use of Green Catalysts: Employing reusable and non-toxic catalysts can improve the sustainability of the synthesis. researchgate.net

Adopting these green chemistry approaches can make the production of pyrimidinamine-based drugs more cost-effective and environmentally responsible. rasayanjournal.co.in

Table 2: Comparison of Traditional vs. Green Synthesis Methods for Pyrimidines

| Parameter | Traditional Synthesis | Green Synthesis Approaches |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. | Solvent-free, water, or biodegradable solvents. researchgate.net |

| Reaction Time | Often lengthy. | Significantly shorter (e.g., via microwave). rasayanjournal.co.in |

| Energy Consumption | High, due to prolonged heating. | Lower, more efficient energy input (ultrasound, microwave). |

| Byproducts | Often produces significant waste. | Minimized waste generation, higher atom economy. rasayanjournal.co.in |

| Catalysts | May use toxic or heavy metal catalysts. | Reusable, non-toxic, or biocatalysts. eurekaselect.com |

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. chemrxiv.org These computational tools can process vast amounts of chemical and biological data to accelerate the design and optimization of new drug candidates based on the N-(2,6-dichlorophenyl)pyrimidin-2-amine scaffold. nih.govmdpi.com

AI and ML can be applied at various stages of the drug discovery pipeline:

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, such as high affinity for a specific kinase target and favorable drug-like characteristics. mdpi.com These models can explore a vast chemical space to propose innovative pyrimidine derivatives that may not be conceived through traditional medicinal chemistry.

Virtual Screening: ML algorithms can rapidly screen large virtual libraries of compounds to identify those most likely to be active against a target of interest, significantly reducing the time and cost associated with high-throughput screening.

Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new molecules, allowing researchers to prioritize compounds with better pharmacokinetic profiles early in the discovery process. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Machine learning can identify complex patterns in SAR data to guide the optimization of lead compounds, helping chemists to make more informed decisions about which molecular modifications are most likely to improve potency and selectivity. chemrxiv.org

By leveraging the power of AI and ML, researchers can significantly shorten the timeline from target identification to the selection of a clinical candidate, making the drug discovery process more efficient and cost-effective. mdpi.com

Q & A

Basic: What are the common synthetic routes for N-(2,6-dichlorophenyl)-2-pyrimidinamine, and how can reaction conditions be optimized for higher yields?

Answer: